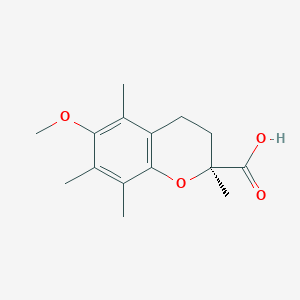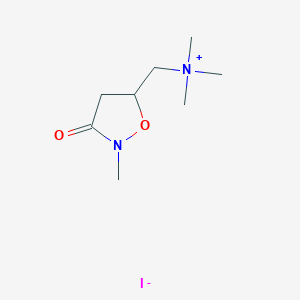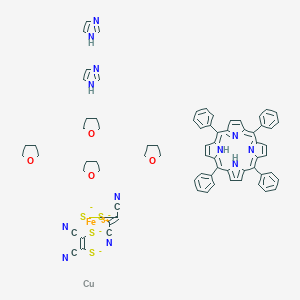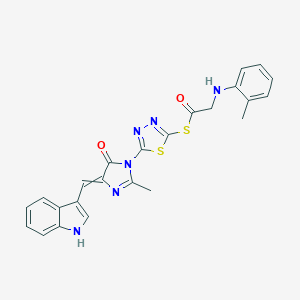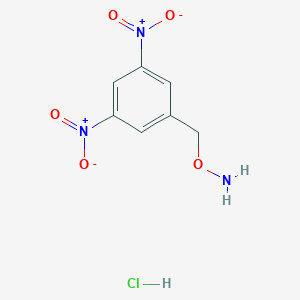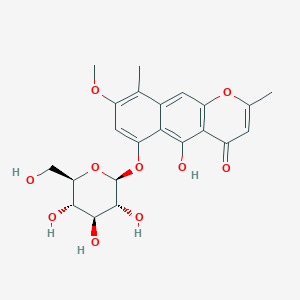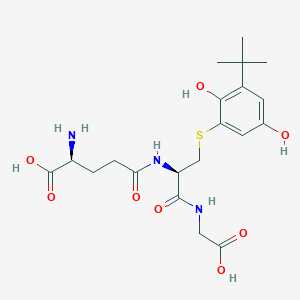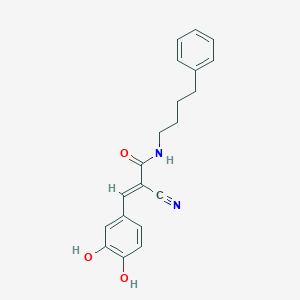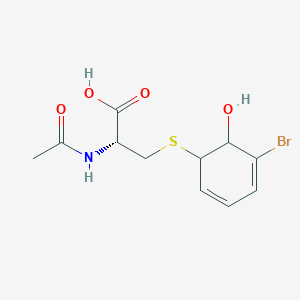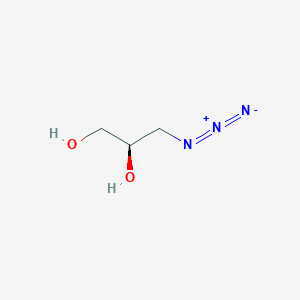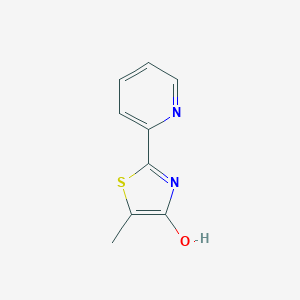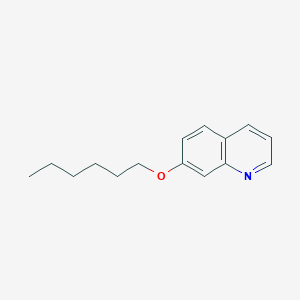
7-Hexoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexoxyquinoline, also known as 7-OQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 7-hexoxyquinoline is not fully understood. However, it is believed that the molecule exerts its biological activity by interacting with specific targets in cells. For example, 7-hexoxyquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-hexoxyquinoline depend on the specific application. In medicinal chemistry, 7-hexoxyquinoline has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in cancer cells. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-hexoxyquinoline in lab experiments is its versatility. This molecule can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 7-hexoxyquinoline is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 7-hexoxyquinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent. In material science, research can focus on the development of new organic semiconductors and fluorescent dyes based on 7-hexoxyquinoline. In analytical chemistry, research can explore the use of 7-hexoxyquinoline as a chelating agent for metal ion detection in environmental and biological samples.
In conclusion, 7-hexoxyquinoline is a versatile molecule that has been the subject of scientific research due to its potential applications in various fields. Its ease of synthesis and versatility make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesemethoden
The synthesis of 7-hexoxyquinoline involves the reaction of 2,6-dibromoquinoline with n-hexanol in the presence of a base. This reaction leads to the formation of 7-hexoxyquinoline as the main product. The purity of the compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
7-Hexoxyquinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-hexoxyquinoline has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Eigenschaften
CAS-Nummer |
131802-59-0 |
|---|---|
Produktname |
7-Hexoxyquinoline |
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
7-hexoxyquinoline |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3 |
InChI-Schlüssel |
ACSASSNGZBRBGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Kanonische SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Andere CAS-Nummern |
131802-59-0 |
Synonyme |
7-hexoxyquinoline 7-hexyloxyquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



